4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Overview
Description
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol . It is known for its unique structure, which includes a thiomorpholine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups.
Preparation Methods
The synthesis of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl and methyl substituents. One common method includes the use of tert-butyl bromoacetate and methylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
4-Tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXLILDVUDIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.